molecular formula C13H9BrF3NO4S2 B1415481 Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 2206607-23-8

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B1415481
CAS No.: 2206607-23-8
M. Wt: 444.2 g/mol
InChI Key: MGCGMUBYLDRAQN-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is a complex organic compound that features a brominated phenyl group, a sulfamoyl group, and a trifluoromethyl-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step usually involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the brominated phenyl group or the sulfamoyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the brominated phenyl group but lacks the sulfamoyl and trifluoromethyl groups.

    Methyl 4-bromophenylacetate: Similar ester functionality but different overall structure.

    Phenylboronic acid derivatives: Used in similar synthetic applications but with different functional groups.

Uniqueness

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Biological Activity

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromophenyl group, a sulfonamide moiety, and a trifluoromethyl group. These structural components are significant as they can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar thiophene structures exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) : Compounds with related structures have demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this compound may exhibit similar or enhanced activity .

Antitubercular Activity

A study highlighted the potential of thiophene derivatives as antitubercular agents. Specific derivatives showed promising results with MIC values as low as 5 µM against Mycobacterium tuberculosis, indicating that this compound could be effective in targeting this pathogen .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or pathways in bacterial cells. Sulfonamide groups are known to interfere with folic acid synthesis in bacteria, which is essential for their growth and replication .

Study 1: High Throughput Screening

In a high-throughput screening study involving various compounds, several thiophene derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. The screening identified compounds with over 90% inhibition rates, emphasizing the potential of structurally similar compounds to act as effective antimycobacterial agents .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted on various thiophene derivatives. The presence of bromine and trifluoromethyl groups was correlated with increased antimicrobial potency, suggesting that this compound could benefit from these substituents in enhancing its biological activity .

Data Summary

Compound Activity MIC (µg/mL) Target Pathogen
This compoundAntimicrobial3.12 - 12.5Staphylococcus aureus
Similar Thiophene DerivativeAntitubercular5Mycobacterium tuberculosis

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO4S2/c1-22-12(19)9-10(24(18,20)21)8(11(23-9)13(15,16)17)6-2-4-7(14)5-3-6/h2-5H,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGMUBYLDRAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=C(C=C2)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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